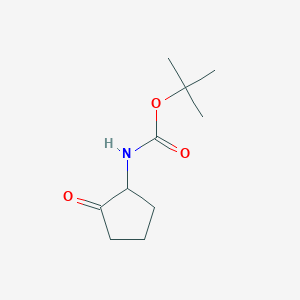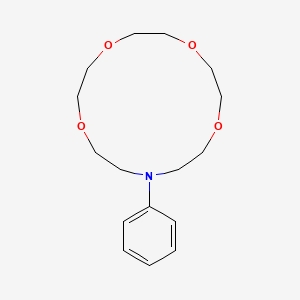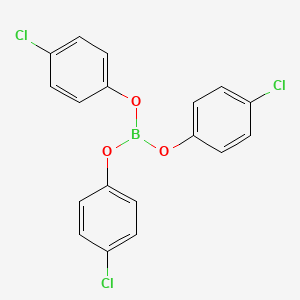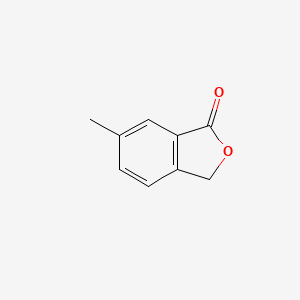
tert-butyl N-(2-oxocyclopentyl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(2-oxocyclopentyl)carbamate” is a chemical compound12. However, there is limited information available about this specific compound. It’s related to other carbamates, which are often used in medicinal chemistry3.
Synthesis Analysis
The synthesis of similar compounds has been studied45. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated5.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed64. In one study, the five-membered ring was found to be in a slightly twisted envelope conformation6.
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied75. For example, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated5.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed104. However, specific details about “tert-butyl N-(2-oxocyclopentyl)carbamate” are not readily available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Enantioselective Synthesis of Nucleotides Analogs : The compound is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure which aligns with that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Transformations
- Diels-Alder Reaction : It's involved in the preparation and reaction of 2-amido substituted furan, indicating its role in complex chemical reactions (Padwa, Brodney, & Lynch, 2003).
- Intramolecular Reductive Amination : It is used in a one-pot method to form 2-substituted arylpyrrolidines, showcasing its utility in synthesizing chiral compounds (Zhou, Zhao, Zhang, Guo, Huang, & Chang, 2019).
- CO2 Fixation : The compound is instrumental in cyclizative atmospheric CO2 fixation, leading to cyclic carbamates with iodomethyl groups (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Chromatography and Analytical Chemistry
- Effect in Cyclodextrin-modified Mobile Phases : Its derivatives, like tert-butyl (N-hydroxy) carbamate, influence the retention behavior of polyaromatic hydrocarbons in chromatography (Husain, Christian, & Warner, 1995).
Crystallography and Molecular Structure
- Isostructural Family Study : The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate variant contributes to the understanding of molecular structures through its involvement in isostructural families (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Methodological Improvements and Applications
Aziridination of α,β-unsaturated Carbonyl Compounds : A green method for aziridination using tert-butyl N-chloro-N-sodio-carbamate highlights its potential in eco-friendly chemistry (Umeda & Minakata, 2021).
Photoredox-Catalyzed Amination : This compound is used in a photoredox-catalyzed amination process to assemble 3-aminochromones, demonstrating its versatility in novel synthesis pathways (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Glycoconjugate Formation
- Glycosylative Transcarbamylation : It plays a significant role in transforming tert-butyl carbamates to glycoconjugates, useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Safety And Hazards
Orientations Futures
The future directions of research into similar compounds have been discussed133. Carbamates have received much attention due to their application in drug design and discovery3.
Please note that the information provided is based on the available data and may not fully represent the specific compound “tert-butyl N-(2-oxocyclopentyl)carbamate”. Further research and studies would be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
tert-butyl N-(2-oxocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326830 | |
| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-oxocyclopentyl)carbamate | |
CAS RN |
477585-30-1 | |
| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)












